molecular formula C15H18N4O2 B2588436 4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide CAS No. 2249386-94-3

4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide

Cat. No.: B2588436
CAS No.: 2249386-94-3
M. Wt: 286.335
InChI Key: SSXXZERESWNEMT-UHFFFAOYSA-N
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Description

4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a phenyl group, and two carboxamide groups, along with a cyanomethyl substituent. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide has several applications in scientific research:

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its reactivity, studying its physical and chemical properties, and evaluating its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide typically involves the reaction of substituted piperidine derivatives with cyanomethylating agents. One common method involves the treatment of N-phenylpiperidine with cyanomethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the development of new therapeutic agents.

Properties

IUPAC Name

4-N-(cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c16-8-9-17-14(20)12-6-10-19(11-7-12)15(21)18-13-4-2-1-3-5-13/h1-5,12H,6-7,9-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXXZERESWNEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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